![molecular formula C11H15B B3056356 (1-Bromo-2,2-dimethylpropyl)benzene CAS No. 70712-85-5](/img/structure/B3056356.png)
(1-Bromo-2,2-dimethylpropyl)benzene
Overview
Description
“(1-Bromo-2,2-dimethylpropyl)benzene” is a chemical compound with the molecular formula C11H15Br . It has a molecular weight of 227.14 . This compound is also known by its IUPAC name, (1-bromo-2,2-dimethylpropyl)benzene .
Molecular Structure Analysis
The molecular structure of “(1-Bromo-2,2-dimethylpropyl)benzene” consists of a benzene ring with a bromine atom and a 2,2-dimethylpropyl group attached . The exact positioning of these groups on the benzene ring would depend on the specific synthesis method used.Scientific Research Applications
Fluorescence Properties
- Synthesis and Fluorescence: (1-Bromo-2,2-dimethylpropyl)benzene has been utilized in synthesizing compounds with notable fluorescence properties. One such compound, synthesized through the Wittig-Horner reaction, displayed significant fluorescence intensity in both solution and solid states, indicating its potential in fluorescence applications (Liang Zuo-qi, 2015).
Graphene Nanoribbons
- Synthesis for Graphene Nanoribbons: This chemical has been employed as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. Its importance lies in controlling the edge morphology and narrow widths of graphene nanoribbons, which are crucial for their electrical and mechanical properties (S. Patil et al., 2012).
Catalysis in Chemical Synthesis
- Catalyzed Reactions: It plays a role in palladium-catalyzed reactions, leading to the formation of complex molecules such as indeno[1,2-c]chromenes. This illustrates its role in diversifying molecular complexity efficiently from readily available materials (Xiaolin Pan et al., 2014).
Organic Synthesis
- Organometallic Synthesis: The compound is a key starting material in various organometallic syntheses, demonstrating its versatility and importance in creating complex organometallic compounds (J. Porwisiak, M. Schlosser, 1996).
Electrosynthesis
- Electrochemical Applications: In electrosynthesis, this compound has been used to produce 2,2-dimethylchromenes, demonstrating its potential in the field of electrochemistry. This process includes carbon–bromine bond cleavage followed by ring expansion (M. Tsukayama et al., 1995).
Sensor Technology
- Fluorescence Sensing: The compound is also important in the synthesis of materials used in fluorescence sensing, indicating its potential in sensor technology and materials science (J. Hua et al., 2015).
Safety and Hazards
“(1-Bromo-2,2-dimethylpropyl)benzene” is classified as a warning hazard under the GHS classification . It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution .
Mode of Action
The compound (1-Bromo-2,2-dimethylpropyl)benzene can undergo a reaction mechanism known as electrophilic aromatic substitution . This process involves the following steps:
Biochemical Pathways
The electrophilic aromatic substitution reaction it undergoes is a fundamental process in organic chemistry .
Pharmacokinetics
It is known that the compound is a liquid at room temperature .
Result of Action
The result of its electrophilic aromatic substitution reaction is a substituted benzene ring .
properties
IUPAC Name |
(1-bromo-2,2-dimethylpropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGZJMUNKNRGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565301 | |
Record name | (1-Bromo-2,2-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-2,2-dimethylpropyl)benzene | |
CAS RN |
70712-85-5 | |
Record name | (1-Bromo-2,2-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-bromo-2,2-dimethylpropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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